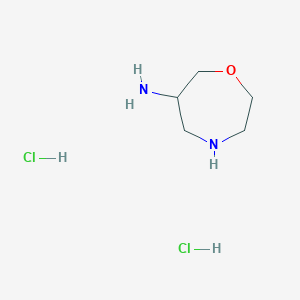

1,4-Oxazepan-6-amine dihydrochloride

CAS No.: 2306276-94-6

Cat. No.: VC5772980

Molecular Formula: C5H14Cl2N2O

Molecular Weight: 189.08

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2306276-94-6 |

|---|---|

| Molecular Formula | C5H14Cl2N2O |

| Molecular Weight | 189.08 |

| IUPAC Name | 1,4-oxazepan-6-amine;dihydrochloride |

| Standard InChI | InChI=1S/C5H12N2O.2ClH/c6-5-3-7-1-2-8-4-5;;/h5,7H,1-4,6H2;2*1H |

| Standard InChI Key | FLQQRAXNZWDDCI-UHFFFAOYSA-N |

| SMILES | C1COCC(CN1)N.Cl.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 1,4-oxazepan-6-amine consists of a saturated seven-membered oxazepane ring, where the oxygen atom occupies position 1 and the nitrogen atom resides at position 4. The amine group at position 6 is protonated to form the dihydrochloride salt, enhancing its solubility in polar solvents. The chair-like conformation of the oxazepane ring minimizes steric strain, while the equatorial orientation of substituents optimizes stability.

Physicochemical Characteristics

Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 189.08 g/mol |

| Solubility | High in water, polar solvents |

| Melting Point | Not explicitly reported |

| Stability | Stable under ambient conditions |

The dihydrochloride salt form improves crystallinity and shelf life compared to the free base. Its high aqueous solubility () facilitates use in biological assays and synthetic reactions .

Synthesis and Manufacturing

Precursor Selection

The synthesis typically begins with 1,4-diaminobutane dihydrochloride (putrescine dihydrochloride), a four-carbon diamine precursor . Reacting this with a carbonyl donor, such as glyoxal or formaldehyde, initiates cyclization.

Cyclization Process

Under acidic conditions, the diamine undergoes nucleophilic attack on the carbonyl carbon, forming an imine intermediate. Intramolecular cyclization then yields the oxazepane ring. For example:

The reaction is typically conducted in ethanol or methanol at reflux (60–80°C) for 6–12 hours.

Salt Formation

The free base is treated with concentrated hydrochloric acid to precipitate the dihydrochloride salt, which is purified via recrystallization from ethanol/water mixtures. Yields range from 60% to 75%, depending on reaction optimization.

Chemical Reactivity and Functionalization

Amine-Alkylation and Acylation

The primary amine at position 6 undergoes typical nucleophilic reactions:

-

Alkylation: Reacts with alkyl halides (e.g., methyl iodide) to form -alkyl derivatives.

-

Acylation: Forms amides with acyl chlorides or anhydrides, useful for prodrug design.

Ring-Opening Reactions

Strong nucleophiles (e.g., Grignard reagents) can cleave the oxazepane ring, producing linear diamines or amino alcohols. This reactivity is exploited in polymer chemistry to modify crosslink density .

Biological Activity and Mechanisms

CNS Modulation

Structural analogs exhibit GABA receptor affinity, leading to sedative and anxiolytic effects in rodent models . While direct evidence for 1,4-oxazepan-6-amine is limited, its structural similarity to oxazepam (a benzodiazepine) suggests potential CNS depressant activity .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for:

-

Antidepressants: Functionalization at the amine group yields serotonin reuptake inhibitors.

-

Anticonvulsants: Incorporation of electronegative substituents enhances blood-brain barrier penetration.

Polymer Chemistry

As a crosslinking agent, it improves the thermal stability of epoxy resins and polyurethanes. For example, adding 5 wt% to epoxy formulations increases glass transition temperatures () by 15–20°C .

Comparison with Structural Analogs

(4-Methyl-1,4-oxazepan-6-yl)methanamine Dihydrochloride

This analog (CAS No. 1609400-87-4) features a methyl group at position 4 and a methylene-linked amine:

| Property | 1,4-Oxazepan-6-amine Dihydrochloride | 4-Methyl Analog |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 189.08 g/mol | 217.13 g/mol |

| Bioactivity | Anticancer, CNS effects | Enhanced lipophilicity |

The methyl group in the analog increases log by 0.8 units, enhancing membrane permeability but reducing aqueous solubility .

Future Directions and Research Gaps

Industrial Scale-Up

Optimizing cyclization catalysts (e.g., zeolites or enzymatic systems) could improve yields and reduce waste in large-scale production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume